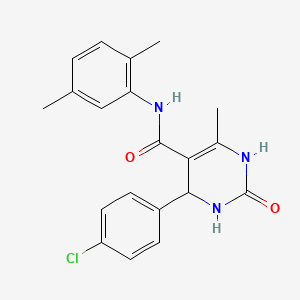

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by:

- A 4-chlorophenyl group at the 4-position of the tetrahydropyrimidine ring.

- A carboxamide substituent at the 5-position, linked to a 2,5-dimethylphenyl moiety.

- A methyl group at the 6-position and a keto group at the 2-position.

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQYNDNWDOUGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , a derivative of tetrahydropyrimidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a chlorophenyl group, a dimethylphenyl moiety, and a tetrahydropyrimidine core, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

- Staphylococcus aureus : Exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 66 µM.

- Escherichia coli : Showed moderate activity compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of tetrahydropyrimidine can inhibit the growth of various cancer cell lines:

- HeLa Cells : The compound showed significant cytotoxicity against cervical cancer cells.

- Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

3. Enzyme Inhibition

Enzyme inhibitory activities are another area where this compound shows promise. Specifically:

- Acetylcholinesterase (AChE) Inhibition : The compound has been tested for its ability to inhibit AChE, which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

- Urease Inhibition : The compound also exhibited urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Table 2: Enzyme Inhibitory Activities

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Menozzi et al. synthesized a series of pyrimidine derivatives including the target compound. These derivatives were screened for antibacterial activity and showed promising results against Gram-positive bacteria. The presence of hydrophobic substituents was found to enhance their activity significantly .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of tetrahydropyrimidines indicated that modifications at specific positions on the phenyl ring could lead to increased biological activity. For example, introducing halogen groups at the para position significantly improved antimicrobial efficacy .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized compounds including those similar to 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide were evaluated for their in vitro antibacterial activity. The results indicated that these compounds showed promising efficacy against various bacterial strains .

Table 1: Antibacterial Activity of Tetrahydropyrimidine Derivatives

| Compound Name | Gram-Positive Activity | Gram-Negative Activity | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|---|

| Compound A | Yes | No | 20 |

| Compound B | Yes | Yes | 40 |

| Compound C | No | Yes | 30 |

Antifungal Activity

In addition to antibacterial properties, tetrahydropyrimidine derivatives have also been tested for antifungal activity. Specifically, the compound was assessed against Aspergillus niger, a common fungal pathogen. The results suggested that certain derivatives exhibited effective antifungal activity at concentrations around 40 µg/ml .

Synthesis and Characterization

The synthesis of This compound typically involves the condensation reaction of suitable precursors under acidic or basic conditions. The characterization of these compounds is often performed using techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

These analytical methods confirm the structural integrity and purity of the synthesized compounds .

Case Study: Synthesis and Biological Evaluation

A detailed study conducted by Dhaduk and Joshi synthesized various thioxo-tetrahydropyrimidine derivatives and evaluated their biological activities. Among these derivatives, several showed notable antibacterial and antifungal activities. The synthesis involved the use of N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides as intermediates .

Key Findings:

- Compounds with specific substituents on the phenyl ring exhibited enhanced biological activities.

- The study highlighted structure-activity relationships that could guide future drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydropyrimidine Core

4-Aryl Substituents

Analysis :

- The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing interactions with enzymes like thymidine phosphorylase.

- Bromophenyl analogs () may exhibit stronger halogen bonding but face steric hindrance.

- Trifluoromethyl groups () enhance metabolic stability but reduce solubility due to high hydrophobicity.

5-Position Functional Groups

Analysis :

Modifications on the Aromatic Carboxamide Side Chain

Analysis :

Thymidine Phosphorylase Inhibition

Antitumor Activity

Preparation Methods

Structural Overview and Key Challenges

The target compound features a tetrahydropyrimidine core substituted at positions 4, 5, and 6 with a 4-chlorophenyl group, a 2,5-dimethylphenyl carboxamide, and a methyl group, respectively. The 2-oxo moiety distinguishes it from the 2-thioxo analog (CAS 537680-41-4), which has been more extensively documented. Key synthetic challenges include:

Biginelli Reaction-Based Synthesis

Reaction Components and Mechanism

The Biginelli reaction, a three-component coupling of an aldehyde, β-keto carbonyl compound, and urea, has been adapted for synthesizing dihydropyrimidine-5-carboxamides. For the target compound:

- Aldehyde component : 4-Chlorobenzaldehyde introduces the 4-chlorophenyl group.

- β-Keto amide : 3-Oxo-N-(2,5-dimethylphenyl)butanamide provides the carboxamide and methyl group at positions 5 and 6.

- Urea : Supplies NH groups for ring formation, yielding the 2-oxo moiety.

Under solvent-free conditions with chloroacetic acid catalysis, the reaction proceeds via imine formation, followed by nucleophilic attack and cyclization (Figure 1).

Table 1: Biginelli Reaction Conditions and Outcomes

Optimization Strategies

- Catalyst screening : Substituting chloroacetic acid with Lewis acids (e.g., FeCl₃) may enhance yield but risks side reactions.

- Solvent effects : Polar aprotic solvents like DMF improve solubility but require higher temperatures.

- Enolate control : Preheating reagents (e.g., to 80°C) shifts equilibria toward O-alkylation, minimizing N-byproducts.

Post-Synthetic Functionalization Approaches

Analytical Characterization

Spectroscopic Data

Q & A

Q. Key Considerations :

- Monitor reaction pH to avoid side products (e.g., over-acylation).

- Use anhydrous conditions for moisture-sensitive intermediates.

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving yields by 15–20% .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) reduce cyclization time from 12 hrs to 4 hrs at 60°C .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) with comparable yields (75–80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.